molecular formula C16H32N2O2 B5957034 2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol

2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol

Cat. No.: B5957034
M. Wt: 284.44 g/mol
InChI Key: IAOFDBSFDXJGHE-UHFFFAOYSA-N
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Description

2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol is a complex organic compound with a unique structure that includes a piperazine ring, an oxane ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethylpropylamine with oxan-4-yl chloride to form an intermediate, which is then reacted with piperazine. The final step involves the addition of ethanol to the piperazine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The oxane ring and ethanol group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethylpropyl)[2-methyl-2-(oxan-4-yl)propyl]amine: Similar structure but with different functional groups.

    2-{1-(2,2-Dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol: Another derivative with an indole group.

Uniqueness

2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-16(2,3)13-18-8-7-17(12-15(18)4-9-19)14-5-10-20-11-6-14/h14-15,19H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOFDBSFDXJGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCN(CC1CCO)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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